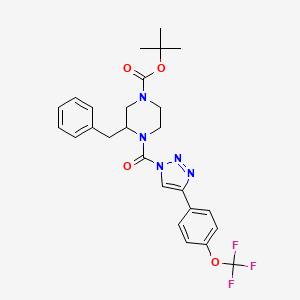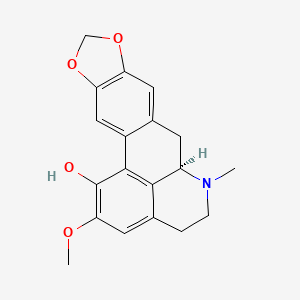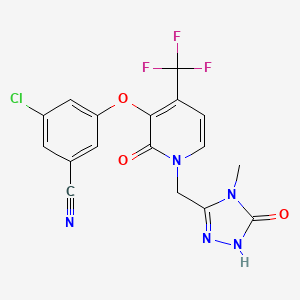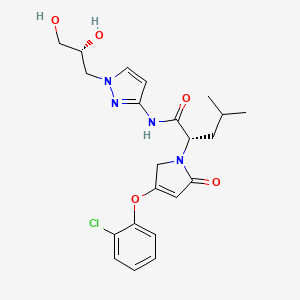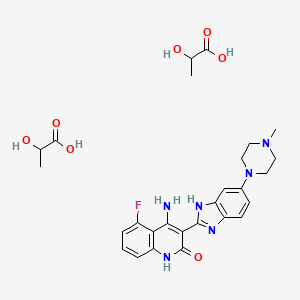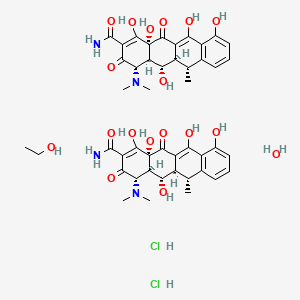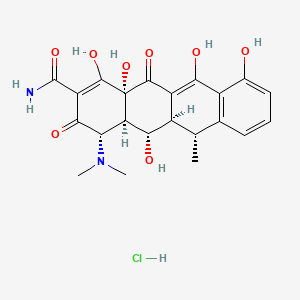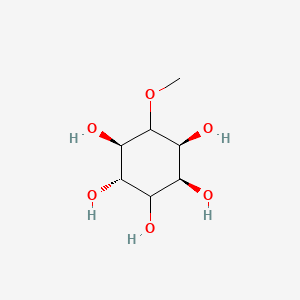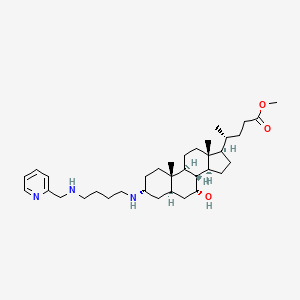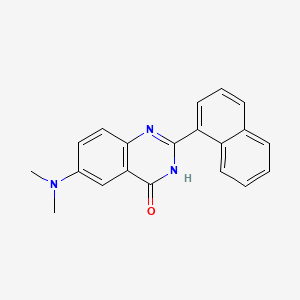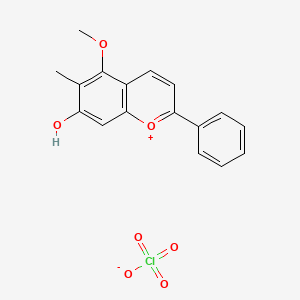
EBV activator C60
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EBV activator C60 is an EBV activator, and a well-performing EBV lytic cycle inducer.
Wissenschaftliche Forschungsanwendungen
Nanofabrication and Electronic Devices C60 molecules have shown promising applications in nanofabrication and the development of electronic devices. The electron-beam (EB)-irradiated C60 film exhibits a metallic property with significantly reduced resistivity, indicating its potential in EB nanofabrication processes and the development of carbon-based nanodevices. The film does not resemble graphite or carbon nanotubes but forms a peanut-shaped C60 polymer with enhanced field emission characteristics after irradiation, making it suitable for electronic device applications (Onoe et al., 2003) (Hara et al., 2002).
Molecular Semiconductor Development C60 is a key component in the development of molecular semiconductors. Its unique properties and the ability to form various structural configurations make it an important element in the study of molecular film growth, with significant implications for devices that use molecular semiconductors (Bommel et al., 2014).
Solar Energy and Photovoltaics C60 and its derivatives have been explored extensively in the field of solar energy and photovoltaics. For instance, PEGN-C60, a poly(ethylene glycol) end-capped fullerene derivative, is used as an electron buffer layer in polymer solar cells (PSCs), leading to improved power conversion efficiencies. This indicates that fullerene derivatives could be promising in enhancing the performance of PSCs (Zhang et al., 2013).
Biomedical Applications C60 has been investigated for its potential biomedical applications. Studies have found that C60, when properly applied, is non-toxic to cells and can be taken up by both normal and malignant cells. The inherent photoluminescence of C60 is detectable within multiple cell lines, and its non-toxic nature suggests that fullerene-based nanocarriers may be suitable for biomedical applications (Levi et al., 2006).
Antimicrobial Properties C60-water suspensions (nano-C60) have demonstrated cell association and antimicrobial properties against certain bacteria. This opens up possibilities for the use of fullerenes in environmental and health-related applications, although the implications of higher salt content on the antimicrobial properties of nano-C60 need further exploration (Lyon et al., 2005).
Eigenschaften
CAS-Nummer |
1031658-01-1 |
|---|---|
Produktname |
EBV activator C60 |
Molekularformel |
C27H24ClN3O4 |
Molekulargewicht |
489.96 |
IUPAC-Name |
Methyl 2-(6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate |
InChI |
InChI=1S/C27H24ClN3O4/c1-34-18-10-7-16(8-11-18)25-24-19(21-15-17(28)9-12-23(21)29-24)13-14-31(25)27(33)30-22-6-4-3-5-20(22)26(32)35-2/h3-12,15,25,29H,13-14H2,1-2H3,(H,30,33) |
InChI-Schlüssel |
QKKLITDYULGDTP-UHFFFAOYSA-N |
SMILES |
O=C(OC)C1=CC=CC=C1NC(N(C2C3=CC=C(OC)C=C3)CCC4=C2NC5=C4C=C(Cl)C=C5)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EBV activator C-60; EBV-activator-C60; EBV activator C 60 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



